Cas no 307513-67-3 (2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide)

2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- F0745-1009
- 307513-67-3
- 2-[(4-ethoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- SR-01000008875-1
- AKOS001017384
- Oprea1_213919
- 2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
- 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide
- SR-01000008875
- Z48861634
- AB01312862-01
- NCGC00318865-01
-
- インチ: 1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27)
- InChIKey: MYTRDUHSZZERGM-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(C2C=CC=CC=2)=C1C(NC1C=NC=CC=1)=O)NC1C=CC(=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 416.13069707g/mol
- どういたいしつりょう: 416.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 104Ų
2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0745-1009-1mg |
2-[(4-ethoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide |
307513-67-3 | 90%+ | 1mg |
$54.0 | 2023-07-06 |
2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamideに関する追加情報
Comprehensive Overview of 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide (CAS No. 307513-67-3)
The compound 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide (CAS No. 307513-67-3) is a thiazole derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thiazole core substituted with phenyl, pyridinyl, and ethoxyphenyl groups, makes it a subject of interest for drug discovery and development. Researchers are particularly drawn to its potential applications in kinase inhibition and cancer therapeutics, aligning with current trends in precision medicine.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in targeted therapy. The 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide compound has been explored for its ability to modulate specific protein-protein interactions, a hot topic in drug design. Its carboxamide moiety and heterocyclic architecture contribute to its binding affinity, making it a candidate for structure-activity relationship (SAR) studies.
The synthesis of 307513-67-3 involves multi-step organic reactions, including condensation and cyclization techniques. Its molecular weight and logP value suggest favorable pharmacokinetic properties, a critical factor in ADMET profiling. These attributes are frequently searched by chemists and pharmacologists optimizing lead compounds for clinical trials.
From a commercial availability perspective, 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is supplied by specialized chemical vendors for research purposes. Its purity specifications (typically ≥95% by HPLC) meet the standards for high-throughput screening (HTS) campaigns, addressing the growing need for bioactive libraries in academia and industry.
Environmental and safety data for this compound are carefully documented, reflecting the increasing emphasis on green chemistry principles. While not classified as hazardous under GHS standards, proper laboratory handling protocols are recommended—a frequently asked question by EHS (Environmental Health & Safety) professionals.
In computational chemistry, 307513-67-3 serves as a valuable scaffold for molecular docking simulations. Its three-dimensional conformation has been modeled against various biological targets, particularly in oncology research. This aligns with the rise of AI-driven drug discovery, where such compounds are virtually screened against disease-associated proteins.
The patent landscape surrounding thiazole-5-carboxamide derivatives shows growing IP activity, especially in kinase inhibitor applications. This correlates with search trends analyzing novel chemical entities in personalized medicine approaches for resistant cancers.
Analytical characterization of 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically employs LC-MS, NMR spectroscopy, and X-ray crystallography—techniques commonly queried by analytical chemists validating compound identity. The melting point and solubility profile are well-documented parameters for formulation scientists.
Future research directions may explore its combination therapies with immunomodulators, reflecting the intersection of small molecules and immuno-oncology—a trending topic in biomedical conferences and publications. The compound's structure-optimization potential also makes it relevant to fragment-based drug design methodologies.
In summary, CAS 307513-67-3 represents an important chemical tool bridging medicinal chemistry and biological research. Its continued study addresses key challenges in drug discovery pipelines, from hit identification to preclinical development, while meeting the scientific community's need for well-characterized research compounds.
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